molecular formula C10H13NO2 B14851420 2-Hydroxy-5-isopropylbenzamide

2-Hydroxy-5-isopropylbenzamide

Cat. No.: B14851420
M. Wt: 179.22 g/mol
InChI Key: QZBNRSIROQEMGO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-isopropylbenzamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the second position and an isopropyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-isopropylbenzamide can be achieved through the direct condensation of 2-Hydroxy-5-isopropylbenzoic acid with an appropriate amine under suitable reaction conditions. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The process may be optimized for large-scale production by employing continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-isopropylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

2-Hydroxy-5-isopropylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-isopropylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-isopropylbenzamide
  • 2-Hydroxy-4-methylquinoline
  • 5-Fluoro-2-hydroxy-N-isopropylbenzamide

Uniqueness

2-Hydroxy-5-isopropylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-hydroxy-5-propan-2-ylbenzamide

InChI

InChI=1S/C10H13NO2/c1-6(2)7-3-4-9(12)8(5-7)10(11)13/h3-6,12H,1-2H3,(H2,11,13)

InChI Key

QZBNRSIROQEMGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(=O)N

Origin of Product

United States

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